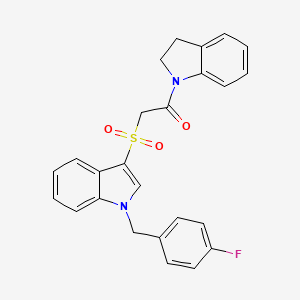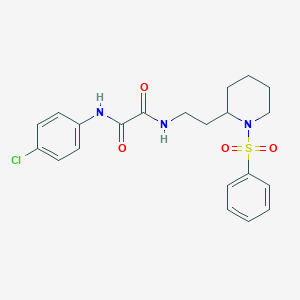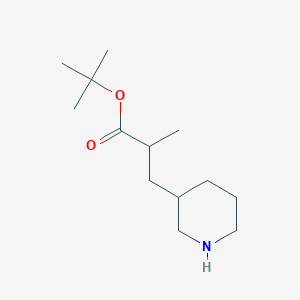![molecular formula C10H17NO5 B2572441 (3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid CAS No. 1821806-18-1](/img/structure/B2572441.png)
(3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid is a chiral compound that features prominently in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The oxolane ring, a five-membered cyclic ether, adds to the compound’s structural complexity and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable oxolane derivative, such as 3-hydroxyoxolane.
Protection of the Hydroxyl Group: The hydroxyl group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the oxolane derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Amination: The protected oxolane is then subjected to amination
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol or aldehyde.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.
Major Products
Oxidation: Lactones or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various amine derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, (3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it helps in the production of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. The Boc-protected amine allows for selective deprotection, enabling the study of amine reactivity in biological systems.
Medicine
In medicinal chemistry, this compound is a precursor in the synthesis of various pharmaceuticals. Its ability to form stable intermediates makes it useful in the development of drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the production of fine chemicals and as a building block in the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of (3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with enzymes and receptors to exert its effects.
相似化合物的比较
Similar Compounds
(3R,4R)-4-aminooxolane-3-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
(3R,4R)-4-{[(benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid: Uses a different protecting group, which can be removed under milder conditions compared to the Boc group.
(3R,4R)-4-{[(methoxy)carbonyl]amino}oxolane-3-carboxylic acid: Features a methoxycarbonyl group, offering different reactivity and stability profiles.
Uniqueness
The uniqueness of (3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid lies in its combination of a chiral oxolane ring and a Boc-protected amine. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
属性
IUPAC Name |
(3R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7-5-15-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUECAVZSGQIGRI-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC[C@@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1821806-18-1 |
Source


|
| Record name | (3R,4R)-4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572360.png)
![N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2572362.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide](/img/structure/B2572369.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2572370.png)
![1-[1-(1H-indole-2-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2572371.png)


![N-(3,5-dimethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2572374.png)
![1-(4-fluorophenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2572375.png)
![2-chloro-1-{2-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl}propan-1-one](/img/structure/B2572376.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2572378.png)
![ethyl 1-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperidine-3-carboxylate](/img/structure/B2572380.png)
